Anisole chromium tricarbonyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12116-44-8 |

|---|---|

Molecular Formula |

C10H8CrO4 |

Molecular Weight |

244.16 g/mol |

IUPAC Name |

anisole;carbon monoxide;chromium |

InChI |

InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

InChI Key |

UFRCESJPICEFIC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Canonical SMILES |

COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Other CAS No. |

12116-44-8 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Anisole Chromium Tricarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis, properties, and applications of anisole chromium tricarbonyl, an organometallic complex of significant interest in organic synthesis. The complexation of a chromium tricarbonyl moiety to the anisole ring dramatically alters its electronic properties, rendering it a versatile tool for a variety of chemical transformations. This document outlines the primary synthetic methodologies, including the widely employed direct thermal reaction and alternative ligand exchange strategies. Detailed experimental protocols, a summary of key quantitative data, and an exploration of the compound's reactivity and applications in areas such as nucleophilic aromatic substitution and asymmetric synthesis are presented.

Introduction

This compound, systematically named (η⁶-anisole)tricarbonylchromium(0), is a prominent member of the arene chromium tricarbonyl family of "piano stool" complexes. The coordination of the electron-withdrawing chromium tricarbonyl [Cr(CO)₃] fragment to the anisole ring profoundly influences the arene's reactivity.[1][2][3] This electronic perturbation, characterized by a decrease in electron density on the aromatic ring, activates the ring towards reactions not readily achievable with uncomplexed anisole.[1][3] Consequently, this compound has emerged as a valuable intermediate in organic synthesis, enabling transformations such as nucleophilic aromatic substitution (SNAr), dearomatization reactions, and stereoselective functionalizations.[1][2][3] The steric bulk of the Cr(CO)₃ group also provides a powerful means of stereocontrol by blocking one face of the arene ring.[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct reaction of anisole with chromium hexacarbonyl being the most common approach.

Direct Thermal Reaction (Mahaffy–Pauson Method)

The most direct and widely used method for the preparation of this compound involves the thermal displacement of carbon monoxide ligands from chromium hexacarbonyl by the π-system of anisole.[1] This reaction is typically carried out by refluxing the reactants in a high-boiling point, inert solvent.

Reaction: C₆H₅OCH₃ + Cr(CO)₆ → (η⁶-C₆H₅OCH₃)Cr(CO)₃ + 3CO

Experimental Protocol:

A detailed experimental protocol for the direct thermal synthesis is as follows:

-

Apparatus Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. The top of the condenser is fitted with a bubbler to monitor the evolution of carbon monoxide. All glassware should be thoroughly dried prior to use.

-

Reagents: Chromium hexacarbonyl (1.0 eq) and a high-boiling point solvent (e.g., di-n-butyl ether or a mixture of di-n-butyl ether and THF) are added to the flask. Anisole (3.0-5.0 eq, used in excess) is then introduced.

-

Inert Atmosphere: The reaction mixture is purged with nitrogen for 15-20 minutes to remove any oxygen. A continuous slow flow of nitrogen is maintained throughout the reaction.

-

Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of carbon monoxide. The reaction is typically heated for several hours to days.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted chromium hexacarbonyl. The solvent and excess anisole are removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield the yellow crystalline product.

Ligand Exchange Reactions

An alternative synthetic route involves the use of a pre-formed chromium tricarbonyl complex with a more labile ligand than carbon monoxide.[1] This method can proceed under milder conditions compared to the direct thermal reaction. Commonly used precursor complexes include (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, and (CH₃CN)₃Cr(CO)₃.[1] The more easily displaced ligand (naphthalene, ammonia, or acetonitrile) is exchanged for anisole.[1]

Experimental Protocol (using (NH₃)₃Cr(CO)₃):

-

Preparation of (NH₃)₃Cr(CO)₃: Tris(ammonia)tricarbonylchromium(0) is typically prepared in situ by dissolving chromium hexacarbonyl in a suitable solvent and bubbling ammonia gas through the solution.

-

Ligand Exchange: Anisole is added to the solution containing (NH₃)₃Cr(CO)₃.

-

Reaction Conditions: The reaction is stirred at a moderately elevated temperature until the ligand exchange is complete.

-

Work-up and Purification: The work-up and purification procedures are similar to those for the direct thermal method.

Modern Synthetic Approaches

More recent developments in synthetic methodology have explored microwave-assisted synthesis and continuous-flow processing to improve reaction efficiency and reduce reaction times.[4][5] Microwave irradiation can significantly accelerate the reaction between anisole and chromium hexacarbonyl.[4] Continuous-flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, while minimizing the sublimation of chromium hexacarbonyl.[5]

Physical and Spectroscopic Properties

This compound is a yellow, crystalline solid that is stable to air in the solid state but is moderately air-sensitive in solution.[3]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₈CrO₄ |

| Molecular Weight | 244.16 g/mol [6][7][8] |

| Melting Point | 84-85 °C[7] |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in common organic solvents such as THF, ether, and benzene. |

| Infrared (IR) ν(CO) | ~1970 and ~1890 cm⁻¹ (strong absorptions) |

| ¹H NMR (CDCl₃, δ) | ~5.1-5.6 (m, Ar-H), ~3.7 (s, -OCH₃) |

| ¹³C NMR (CDCl₃, δ) | ~90-110 (Ar-C), ~55-60 (-OCH₃), ~233 (Cr-CO)[1] |

| Mass Spec (m/z) | 244 (M⁺), 188 (M⁺-2CO), 160 (M⁺-3CO), 108 (Anisole⁺)[6] |

Reactivity and Applications in Organic Synthesis

The coordination of the Cr(CO)₃ moiety dramatically alters the chemical reactivity of the anisole ring, making it a versatile tool in organic synthesis.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the chromium tricarbonyl group activates the anisole ring towards nucleophilic attack, facilitating SNAr reactions under relatively mild conditions.[1] This allows for the displacement of the methoxy group or other leaving groups on the aromatic ring by a variety of nucleophiles.

Dearomatization Reactions

Nucleophilic addition to the arene ring of this compound can lead to the formation of cyclohexadienyl complexes.[1] These intermediates can be further functionalized to generate highly substituted cyclic molecules, providing a powerful method for dearomatization.[1]

Ortho-Lithiation

The complexation enhances the acidity of the ring protons, particularly at the ortho position to the methoxy group.[1] This facilitates regioselective ortho-lithiation upon treatment with a strong base like n-butyllithium. The resulting lithiated species can be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[1]

Asymmetric Synthesis

For unsymmetrically substituted anisole derivatives, the corresponding chromium tricarbonyl complexes are planar chiral.[2][9] This property has been exploited in asymmetric synthesis, where enantiomerically pure complexes can serve as chiral auxiliaries or be used in stereoselective transformations.[1][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow for the preparation of this compound.

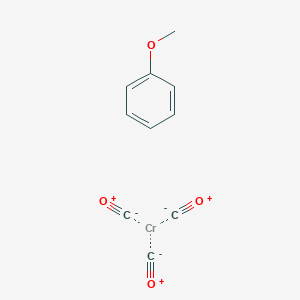

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

This compound is a readily accessible and highly versatile organometallic reagent. Its synthesis via the direct thermal reaction of anisole and chromium hexacarbonyl is a well-established and reliable procedure. The unique reactivity imparted by the chromium tricarbonyl moiety has cemented its role as a valuable tool for synthetic chemists, enabling a range of transformations that are otherwise challenging to achieve. This guide provides the essential technical information for researchers and professionals to effectively synthesize and utilize this important compound in their work.

References

- 1. This compound | 12116-44-8 | Benchchem [benchchem.com]

- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H8CrO4 | CID 518527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (ANISOLE)TRICARBONYLCHROMIUM, 99 | 12116-44-8 [chemicalbook.com]

- 8. (η(6)-Methoxybenzene) chromium tricarbonyl [webbook.nist.gov]

- 9. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Bonding in Anisole Chromium Tricarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, bonding, and spectroscopic properties of anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃. A cornerstone of organometallic chemistry, this complex showcases the profound electronic and steric changes induced in an aromatic ring upon coordination to a metal center. This document details the key structural features, the nature of the metal-ligand bonding as described by the Dewar-Chatt-Duncanson model, and characteristic spectroscopic data. Furthermore, it provides detailed experimental protocols for the synthesis and characterization of the title compound, and illustrates key mechanistic and conceptual aspects through diagrams. The information presented herein is intended to serve as a valuable resource for researchers in organometallic synthesis, catalysis, and medicinal chemistry.

Introduction

This compound is a prominent member of the (arene)chromium tricarbonyl family of half-sandwich compounds. The complexation of an anisole ring to a chromium tricarbonyl moiety dramatically alters the arene's reactivity, transforming it from a nucleophilic to an electrophilic reagent. This inversion of reactivity, coupled with the steric directing effects of the bulky Cr(CO)₃ group, has made these complexes powerful intermediates in organic synthesis.[1] The electron-withdrawing nature of the chromium tricarbonyl fragment activates the aromatic ring towards nucleophilic attack and substitution, and stabilizes anionic intermediates at the benzylic position.[1] Understanding the intricate details of the structure and bonding in this compound is paramount to harnessing its synthetic potential.

Molecular Structure and Bonding

The coordination of the chromium tricarbonyl group to the anisole ring results in a pseudo-octahedral or "piano-stool" geometry, with the arene ring serving as a facial tridentate ligand. This coordination induces significant changes in the geometry of the anisole ligand compared to its free state.

Crystallographic Data

Table 1: Representative Crystallographic Data for (η⁶-Arene)Cr(CO)₃ Complexes

| Parameter | (η⁶-Benzene)Cr(CO)₃ (Calculated)[2] | (η⁶-Benzene)Cr(CO)₃ (Experimental)[2] | Expected Trends in (η⁶-Anisole)Cr(CO)₃ |

| Cr-C (arene) distance (Å) | 1.720 | 1.724 - 1.726 | Similar to the benzene complex |

| Cr-C (carbonyl) distance (Å) | ~1.83 | Not specified | Similar to the benzene complex |

| C-C (arene) bond length (Å) | Alternating short and long | Alternating short and long | Alternating bond lengths expected |

| C-O (carbonyl) bond length (Å) | Not specified | Not specified | ~1.14 - 1.16 Å |

| Distance from Cr to ring center (Å) | 1.720 | 1.724 - 1.726 | Similar to the benzene complex |

Note: The data for (η⁶-benzene)Cr(CO)₃ is presented to illustrate the general structural features of (arene)chromium tricarbonyl complexes. The methoxy group in anisole is expected to cause minor perturbations to these values.

The Dewar-Chatt-Duncanson Bonding Model

The bonding between the chromium atom and the anisole ring, as well as the carbonyl ligands, is best described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interplay of electron donation and back-donation.[3]

-

Arene to Metal Donation (σ-donation): The filled π-orbitals of the anisole ring donate electron density to the empty d-orbitals of the chromium atom.

-

Metal to Carbonyl Back-donation (π-back-donation): The filled d-orbitals of the chromium atom donate electron density into the empty π* antibonding orbitals of the carbon monoxide ligands.

This synergistic bonding model explains the stability of the complex and the observed changes in bond lengths and vibrational frequencies of the ligands upon coordination. The electron donation from the arene to the metal strengthens the Cr-arene bond, while the back-donation to the CO ligands strengthens the Cr-CO bonds and weakens the C-O bonds.

Caption: Dewar-Chatt-Duncanson model for this compound.

Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of this compound. Infrared and nuclear magnetic resonance spectroscopy provide key insights into the electronic environment of the complex.

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum of this compound are the strong absorption bands in the carbonyl stretching region (ν(CO)). The number and position of these bands are indicative of the C₃ᵥ local symmetry of the Cr(CO)₃ moiety. Typically, two bands are observed, corresponding to the A₁ and E vibrational modes.

Table 2: Infrared Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(CO) - A₁ | ~1970 - 1980 | Symmetric C-O stretch |

| ν(CO) - E | ~1880 - 1900 | Asymmetric C-O stretch |

| ν(C=C) aromatic | ~1500 - 1600 | Aromatic C=C stretch |

| ν(C-O-C) | ~1250 | Asymmetric C-O-C stretch of the ether |

Note: The exact positions of the carbonyl stretching frequencies can vary slightly depending on the solvent and the electronic properties of other substituents on the arene ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Coordination of the anisole ring to the chromium tricarbonyl fragment leads to characteristic shifts in the ¹H and ¹³C NMR spectra. The aromatic protons and carbons experience an upfield shift due to the shielding effect of the metal center.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-ortho | ~5.1 - 5.3 | d | ~6-7 |

| H-meta | ~5.4 - 5.6 | t | ~6-7 |

| H-para | ~5.0 - 5.2 | t | ~6-7 |

| OCH₃ | ~3.7 | s | - |

Note: Chemical shifts are typically reported for solutions in CDCl₃ and are referenced to TMS. The upfield shift compared to free anisole (δ 6.8-7.3 ppm) is a hallmark of complexation.

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-ipso | ~140 - 145 |

| C-ortho | ~90 - 95 |

| C-meta | ~95 - 100 |

| C-para | ~75 - 80 |

| OCH₃ | ~55 - 60 |

| CO | ~230 - 235 |

Note: The carbonyl carbon resonance is significantly downfield, which is characteristic of metal carbonyl complexes.[3]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct reaction of anisole with chromium hexacarbonyl, often referred to as the Mahaffy-Pauson method.[3]

Reagents and Equipment:

-

Anisole

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Dibutyl ether

-

Tetrahydrofuran (THF)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add chromium hexacarbonyl (1.0 eq).

-

Add a 10:1 mixture of dibutyl ether and THF as the solvent, followed by anisole (1.5 - 2.0 eq).

-

Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring. The reaction progress can be monitored by the sublimation of Cr(CO)₆ ceasing. The reaction is typically complete within 24-48 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite or alumina to remove any insoluble byproducts.

-

The solvent and excess anisole are removed under reduced pressure using a rotary evaporator.

-

The resulting solid is purified by recrystallization from a suitable solvent system, such as hexane or a hexane/ether mixture, to yield yellow crystals of this compound.

Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., KBr or NaCl). Alternatively, a Nujol mull or a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The carbonyl stretching region (2000-1800 cm⁻¹) is of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the complex (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, benzene-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

Reactivity and Reaction Mechanisms

The primary synthetic utility of this compound stems from the activation of the arene ring towards nucleophilic attack. The electron-withdrawing Cr(CO)₃ group makes the ring electron-deficient and susceptible to addition by a wide range of nucleophiles.

Nucleophilic Addition to the Arene Ring

Nucleophilic addition typically occurs at the meta position relative to the methoxy group, which is an ortho, para-director in classical electrophilic aromatic substitution. The reaction proceeds through an anionic η⁵-cyclohexadienyl intermediate, which can then be quenched with an electrophile or oxidized to regenerate the aromatic system.

Caption: General mechanism of nucleophilic addition to this compound.

Conclusion

This compound is a fundamentally important molecule in organometallic chemistry with significant applications in organic synthesis. Its "piano-stool" structure and the synergistic bonding between the chromium tricarbonyl fragment and the anisole ring lead to a unique set of spectroscopic and reactive properties. The electron-withdrawing nature of the Cr(CO)₃ moiety activates the arene for nucleophilic attack, enabling transformations that are otherwise difficult to achieve. This technical guide has provided a detailed overview of the key structural, bonding, spectroscopic, and synthetic aspects of this compound, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. Synthesis and crystal structures of two related Co and Mn complexes: a celebration of collaboration between the universities of Dakar and Southampton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. : Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | 12116-44-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Properties of Anisole Chromium Tricarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic complex that has garnered significant interest in the field of organic synthesis. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters the electronic properties of the aromatic system, enhancing its reactivity and enabling a range of synthetic transformations that are not readily achievable with uncomplexed anisole. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols for the synthesis and spectroscopic characterization of this versatile complex.

Spectroscopic Data

The spectroscopic data for this compound provides crucial insights into its structure, bonding, and electronic environment. A comparison with the spectroscopic data of free anisole highlights the significant influence of the chromium tricarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The carbonyl stretching frequencies (ν(CO)) are particularly sensitive to the electronic environment of the metal center. In this compound, the electron-donating methoxy group on the anisole ring increases electron density at the chromium center. This leads to enhanced back-bonding from the chromium d-orbitals to the π* orbitals of the carbonyl ligands, which in turn weakens the C-O bond and lowers the carbonyl stretching frequencies compared to benzene chromium tricarbonyl.

Table 1: Infrared Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(CO) (A₁) | ~1970 | Symmetric C≡O stretch |

| ν(CO) (E) | ~1895 | Asymmetric C≡O stretch |

Note: The exact peak positions can vary slightly depending on the solvent and sampling method (e.g., KBr pellet, thin film, or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Upon complexation with the chromium tricarbonyl fragment, the aromatic protons and carbons of anisole experience significant upfield shifts in their NMR spectra. This is a characteristic feature of (η⁶-arene)chromium tricarbonyl complexes and is attributed to the magnetic anisotropy of the metal center and the quenching of the aromatic ring current.

Table 2: ¹H NMR Spectroscopic Data for Anisole and this compound

| Compound | Proton | Chemical Shift (δ, ppm) |

| Anisole (CDCl₃) | O-CH ₃ | 3.75 |

| ortho-H | 6.88 | |

| meta-H | 7.26 | |

| para-H | 6.92 | |

| This compound (CDCl₃) | O-CH ₃ | 3.65 |

| ortho-H | 5.15 | |

| meta-H | 5.50 | |

| para-H | 5.30 |

Table 3: ¹³C NMR Spectroscopic Data for Anisole and this compound

| Compound | Carbon | Chemical Shift (δ, ppm) |

| Anisole (CDCl₃) | O-C H₃ | 54.6 |

| C -O | 159.7 | |

| ortho-C | 114.0 | |

| meta-C | 129.5 | |

| para-C | 120.7 | |

| This compound (CDCl₃) | O-C H₃ | 55.8 |

| C -O | 146.0 | |

| ortho-C | 76.0 | |

| meta-C | 92.5 | |

| para-C | 80.0 | |

| C ≡O | ~233 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is characterized by the initial loss of the three carbonyl ligands, followed by fragmentation of the anisole ligand. The molecular ion peak is readily observed.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 244 | [C₁₀H₈CrO₄]⁺ | Molecular Ion (M⁺) |

| 216 | [C₉H₈CrO₃]⁺ | [M - CO]⁺ |

| 188 | [C₈H₈CrO₂]⁺ | [M - 2CO]⁺ |

| 160 | [C₇H₈CrO]⁺ | [M - 3CO]⁺ |

| 108 | [C₇H₈O]⁺ | [Anisole]⁺ |

| 52 | [Cr]⁺ | Chromium ion |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is based on the direct reaction of anisole with chromium hexacarbonyl, a common method for the preparation of (η⁶-arene)chromium tricarbonyl complexes.[1]

Materials:

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Anisole

-

Di-n-butyl ether

-

Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

To the flask, add chromium hexacarbonyl (1.0 eq).

-

Add a solvent mixture of di-n-butyl ether and THF (typically in a 9:1 ratio).

-

Add anisole (1.0-1.2 eq).

-

Heat the reaction mixture to reflux (approximately 140 °C) with stirring. The reaction should be protected from light by wrapping the flask in aluminum foil.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-48 hours, indicated by the consumption of chromium hexacarbonyl.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 9:1) is a suitable eluent. The product is a yellow crystalline solid.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the crystalline this compound sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of Scans: 8-16

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Number of Scans: 1024 or more, depending on concentration

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent such as acetone or dichloromethane.

-

-

Instrument Parameters (GC-MS with Electron Ionization):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the complex.

-

Transfer Line Temperature: 280 °C

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the electronic effects of the chromium tricarbonyl moiety on the anisole ring.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Electronic effects of the Cr(CO)₃ group on the anisole ring.

References

reactivity of anisole chromium tricarbonyl

An in-depth technical guide on the reactivity of (η⁶-Anisole)chromium Tricarbonyl for researchers, scientists, and drug development professionals.

Introduction

(η⁶-Arene)chromium tricarbonyl complexes are a class of organometallic compounds that have found extensive application in organic synthesis. The first of these, (η⁶-benzene)chromium tricarbonyl, was synthesized by Fischer and Öfele in 1957, opening the door to a vast area of organometallic chemistry.[1][2] Among the various substituted arene complexes, (η⁶-anisole)chromium tricarbonyl is particularly valuable due to the interplay of the electronic properties of the anisole ring and the chromium tricarbonyl moiety.[3]

The coordination of an arene to a chromium tricarbonyl unit dramatically alters its chemical behavior.[4][5] The Cr(CO)₃ group acts as a powerful electron-withdrawing group, which:

-

Activates the aromatic ring to nucleophilic attack and substitution (SNAr).[3][4][5]

-

Increases the acidity of ring and benzylic protons.[3]

-

Stabilizes both anionic and cationic charges at the benzylic position.[6][7]

-

Provides facial stereocontrol due to its steric bulk, effectively blocking one face of the arene ring from reagent approach.[3][4]

This guide provides a comprehensive overview of the synthesis and reactivity of (η⁶-anisole)chromium tricarbonyl, with a focus on its applications in modern organic synthesis.

Synthesis of (η⁶-Anisole)chromium Tricarbonyl

The most common methods for the synthesis of (η⁶-anisole)chromium tricarbonyl involve either the direct reaction of anisole with a chromium source or a ligand exchange reaction.

Direct Complexation

The most direct route is the thermal reaction of anisole with chromium hexacarbonyl, Cr(CO)₆.[3] This reaction is typically performed by refluxing the reagents in a high-boiling inert solvent, which helps to drive off the carbon monoxide byproduct.[8]

A significant challenge in this method is the sublimation of chromium hexacarbonyl at reaction temperatures, which can lower yields.[3][8] This can be mitigated by using a specialized condenser that returns the sublimed solid to the reaction flask or by adding a co-solvent like tetrahydrofuran (THF) to improve the solubility of Cr(CO)₆.[3][8]

Ligand Exchange

An alternative approach involves the reaction of anisole with a pre-formed chromium tricarbonyl complex containing a more labile ligand than CO.[3] These precursors release their arene ligand more readily, allowing for complexation with anisole under milder conditions. Common precursors include (η⁶-naphthalene)Cr(CO)₃ and (CH₃CN)₃Cr(CO)₃.[3]

Table 1: Synthesis of (η⁶-Anisole)chromium Tricarbonyl

| Method | Chromium Source | Solvent | Temperature | Time | Yield | Ref. |

| Direct Complexation | Cr(CO)₆ | Anisole (neat) | Reflux | 24-48 h | ~94% | [9] |

| Direct Complexation | Cr(CO)₆ | Dibutyl ether / THF | Reflux | 20-48 h | High | [3] |

| Ligand Exchange | (η⁶-naphthalene)Cr(CO)₃ | Anisole | Not specified | Not specified | Good | [3] |

Experimental Protocol: Direct Complexation

-

Reagents: Chromium hexacarbonyl (Cr(CO)₆), Anisole, Dibutyl ether, Tetrahydrofuran (THF).

-

Apparatus: A two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Procedure:

-

To the round-bottom flask, add chromium hexacarbonyl (1.0 eq) and a high-boiling solvent such as dibutyl ether. A small amount of THF (e.g., 10% by volume) is added to minimize sublimation of Cr(CO)₆.[3]

-

Add anisole (1.0 - 1.2 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction is typically carried out in subdued light to prevent decomposition of the complex.[8]

-

Progress can be monitored by observing the consumption of the white, crystalline Cr(CO)₆ and the formation of the yellow solution of the product.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting yellow solid residue is purified by crystallization (e.g., from hexane or ether/hexane) to afford (η⁶-anisole)chromium tricarbonyl.[9]

-

Caption: Experimental workflow for the synthesis of (η⁶-anisole)chromium tricarbonyl.

Reactivity of the Complex

The coordination of the Cr(CO)₃ fragment profoundly alters the reactivity of the anisole ring, making it susceptible to reactions not observed in the free arene.[3]

Nucleophilic Aromatic Substitution (SNAr) and Addition

The potent electron-withdrawing effect of the Cr(CO)₃ moiety activates the anisole ring towards nucleophilic attack, an effect comparable to that of a nitro group.[3][4] This enables two primary transformations: nucleophilic addition to the ring, leading to dearomatization, and nucleophilic substitution of a leaving group on the ring.

-

Nucleophilic Addition: A wide range of carbon-based nucleophiles, such as organolithium reagents and enolates, can add to the complexed arene.[10] The attack is highly regioselective, typically occurring at the meta position for electron-donating substituents like the methoxy group. This addition forms an anionic cyclohexadienyl intermediate, which can be trapped by an electrophile (e.g., H⁺ or an alkyl halide) to yield a stable, substituted cyclohexadiene complex.[3][11] This provides a powerful method for dearomatization and the creation of highly functionalized cyclic molecules.[3]

-

Nucleophilic Aromatic Substitution (SNAr): If the arene possesses a suitable leaving group (e.g., a halide), nucleophilic attack can lead to substitution. For instance, (η⁶-chlorobenzene)chromium tricarbonyl readily reacts with sodium methoxide to produce (η⁶-anisole)chromium tricarbonyl in high yield.[8] This reactivity has been exploited in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions.[3]

Caption: General mechanism for nucleophilic attack on the complexed anisole ring.

Table 2: Nucleophilic Reactions on (η⁶-Anisole)chromium Tricarbonyl Derivatives

| Substrate | Nucleophile | Electrophile/Conditions | Product Type | Yield | Ref. |

| (η⁶-Anisole)Cr(CO)₃ | tert-Butyl lithiopropionate | H⁺ | Cyclohexadiene Complex | High | [3] |

| (η⁶-Fluorobenzene)Cr(CO)₃ | Lithium phenylacetylide | - | (Phenylethynyl)arene Complex | - | [3] |

| (η⁶-4-Chloroanisole)Cr(CO)₃ | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Biaryl Complex | - | [3] |

| (η⁶-Anisole)Cr(CO)₃ | (3-(trimethylsilyl)propargyl)lithium | Allyl bromide | trans-Disubstituted Cyclohexadiene | - | [11] |

Experimental Protocol: Nucleophilic Addition-Dearomatization

-

Reagents: (η⁶-Anisole)chromium tricarbonyl, a suitable organolithium nucleophile (e.g., n-BuLi), an electrophile (e.g., methyl iodide), THF.

-

Procedure:

-

A solution of (η⁶-anisole)chromium tricarbonyl in dry THF is cooled to -78 °C under an inert atmosphere.

-

The organolithium reagent (1.1 eq) is added dropwise, and the mixture is stirred for 1-3 hours, during which the anionic intermediate forms.

-

The electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The product is purified by column chromatography on silica gel.

-

Electrophilic Aromatic Substitution

In contrast to its high reactivity towards nucleophiles, the complexed anisole ring is significantly deactivated towards electrophilic aromatic substitution.[3][8] This is a direct consequence of the electron-withdrawing nature of the Cr(CO)₃ group. However, reactions such as Friedel-Crafts acylation can be achieved, often under forcing conditions.[8] The regiochemical outcome can also be altered compared to the uncomplexed anisole, which strongly directs ortho- and para-.[12] The complexation can sometimes favor meta- substitution or lead to a mixture of isomers.

Table 3: Electrophilic Aromatic Substitution

| Substrate | Reagents | Product | Yield | Ref. |

| (η⁶-Benzene)Cr(CO)₃ | CH₃COCl / AlCl₃ | (η⁶-Acetophenone)Cr(CO)₃ | Good | [8] |

| (η⁶-Benzyl acetate)Cr(CO)₃ | Mesitylene / H⁺ | (η⁶-Diarylmethane)Cr(CO)₃ | 80-95% | [13] |

Benzylic Functionalization

The Cr(CO)₃ group strongly enhances the kinetic acidity of protons at the benzylic position of an alkyl side chain. This allows for easy deprotonation with a strong base (e.g., n-BuLi) to form a resonance-stabilized benzylic anion.[3][7] This anion can then react with a variety of electrophiles to introduce functional groups at the benzylic position.

Crucially, the bulky Cr(CO)₃ fragment provides excellent stereocontrol.[3][6] It blocks one face of the molecule, forcing the incoming electrophile to approach from the side opposite the metal complex (exo attack).[6] This strategy is widely used for the diastereoselective functionalization of benzylic and homobenzylic positions.[4][6]

Caption: Workflow for stereoselective benzylic functionalization.

Applications and Decomplexation

The versatility of (η⁶-anisole)chromium tricarbonyl and its derivatives makes them powerful intermediates in the synthesis of complex organic molecules and natural products.[4][5] The planar chirality of unsymmetrically substituted complexes has also made them valuable in asymmetric synthesis.[3]

Once the desired transformations on the arene ring are complete, the Cr(CO)₃ moiety can be easily removed to release the functionalized organic molecule. Common methods for decomplexation include:

-

Oxidation: Mild oxidizing agents like iodine (I₂), ceric ammonium nitrate (CAN), or even air/sunlight can efficiently remove the chromium fragment.[4][6]

-

Ligand Displacement: The arene can be displaced by a stronger coordinating ligand, such as pyridine or triphenylphosphine (PPh₃), under pressure of carbon monoxide.[4]

Caption: Synthetic pathways accessible from (η⁶-anisole)chromium tricarbonyl.

Conclusion

(η⁶-Anisole)chromium tricarbonyl is a remarkably versatile reagent in organic synthesis. The Cr(CO)₃ moiety fundamentally alters the electronic nature of the anisole ring, transforming it from a nucleophilic arene into a powerful electrophilic building block. This activation enables a host of transformations, including nucleophilic addition/substitution and benzylic functionalization, often with exceptional levels of regio- and stereocontrol. For researchers in synthetic and medicinal chemistry, these complexes offer reliable and powerful strategies for the construction of complex molecular architectures.

References

- 1. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anisole chromium tricarbonyl | 12116-44-8 | Benchchem [benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

- 7. Donor and acceptor properties of the chromium tricarbonyl substituent in benzylic and homobenzylic anions, cations, and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. US3381023A - Preparation of aromatic group vi-b metal tricarbonyls - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

The Dawn of Piano Stools: A Technical Guide to the Discovery of Arene Chromium Tricarbonyl Complexes

For Immediate Release

This whitepaper provides a comprehensive technical overview of the seminal discovery of arene chromium tricarbonyl complexes, a class of organometallic compounds that has become indispensable in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context, key experimental protocols, and foundational characterization data that established this important area of chemistry.

Executive Summary

The discovery of arene chromium tricarbonyl complexes in 1957 by E. O. Fischer and K. Öfele marked a pivotal moment in organometallic chemistry.[1][2] Building upon the prior synthesis of bis(benzene)chromium, this breakthrough revealed that a chromium tricarbonyl moiety could be coordinated to an aromatic ring, profoundly altering its electronic properties and reactivity. This guide elucidates the logical progression leading to this discovery, provides detailed experimental procedures for both the initial and subsequent, more practical, synthetic methods, and presents key quantitative data in a structured format for clarity and comparison. The unique "piano stool" geometry of these complexes and the electron-withdrawing nature of the Cr(CO)₃ group are central to their utility, activating the arene ring for a wide range of chemical transformations.

Historical Context and Logical Discovery Pathway

The journey to arene chromium tricarbonyl complexes began with the exploration of "sandwich" compounds in the 1950s. The synthesis of bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, by E. O. Fischer and W. Hafner, provided the crucial precursor and intellectual framework for subsequent discoveries.[3] The logical progression from a chromium atom sandwiched between two arene rings to a fragment of the chromium core coordinated to a single arene laid the groundwork for Fischer and Öfele's investigation.

Caption: Logical progression leading to the discovery of arene chromium tricarbonyl complexes.

Key Experimental Protocols

The Original Fischer and Öfele Synthesis (1957)

The initial synthesis of (benzene)chromium tricarbonyl was achieved through the carbonylation of bis(benzene)chromium.[3][4] This method, while historically significant, is of limited practical use due to the harsh conditions required.

Reaction: Cr(C₆H₆)₂ + 3 CO → (η⁶-C₆H₆)Cr(CO)₃ + C₆H₆

Experimental Protocol:

-

Reactants: Bis(benzene)chromium and chromium hexacarbonyl (to provide a source of CO under pressure and heat).

-

Apparatus: A sealed tube is essential for this high-pressure reaction.

-

Conditions: The sealed tube containing the reactants is heated to 220 °C.[5]

-

Outcome: The reaction yields chromium carbonyl (Cr(CO)₆) as the main product, with traces of the desired (benzene)chromium tricarbonyl.[4]

-

Purification: The product, a yellow crystalline solid, is isolated and purified by sublimation.

The Direct Synthesis from Chromium Hexacarbonyl (Nicholls and Whiting, 1959)

Shortly after the initial discovery, a more general and practical method was developed independently by Nicholls and Whiting, and by Natta, Ercoli, and Calderazzo. This approach involves the direct reaction of chromium hexacarbonyl with an arene.[3]

Reaction: Cr(CO)₆ + Arene → (η⁶-Arene)Cr(CO)₃ + 3 CO

This method relies on Le Chatelier's principle; the reaction is carried out in an open system, allowing the carbon monoxide byproduct to escape, thus driving the equilibrium towards the product.[3]

Caption: General experimental workflow for the direct synthesis of arene chromium tricarbonyl complexes.

Detailed Generalized Protocol for Direct Synthesis:

-

Reaction Setup: In a flask equipped with a reflux condenser, combine equimolar amounts of chromium hexacarbonyl and the desired arene.[3]

-

Solvent: Add a high-boiling inert solvent. A common choice is a 9:1 mixture of di-n-butyl ether and tetrahydrofuran (THF). The THF helps to prevent the sublimation of Cr(CO)₆.[2]

-

Inert Atmosphere: Flush the apparatus with an inert gas, such as argon, and maintain a positive pressure throughout the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically around 140 °C) with stirring. To prevent photodecomposition of the product, it is advisable to protect the reaction from light.[3]

-

Reaction Time: The reaction time can vary significantly depending on the arene, ranging from 16 to 96 hours.[2]

-

Workup: After cooling to room temperature, filter the mixture to remove any unreacted chromium hexacarbonyl.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.[2]

-

Final Product: The purified arene chromium tricarbonyl complex is obtained as a yellow crystalline solid after recrystallization, often from ethanol.[2]

Quantitative Data and Characterization

The discovery and development of arene chromium tricarbonyl complexes were supported by quantitative data from various analytical techniques. The following tables summarize key data for the parent compound, (benzene)chromium tricarbonyl, and provide a comparison with other early examples.

Table 1: Physical and Synthetic Data for (Benzene)chromium Tricarbonyl

| Property | Value | Reference(s) |

| Chemical Formula | Cr(C₆H₆)(CO)₃ | [4] |

| Molar Mass | 214.14 g/mol | [4] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 163-166 °C | [4] |

| Yield (Direct Synthesis) | Varies, can be up to 96% | [6] |

Table 2: Early Spectroscopic Data for Selected Arene Chromium Tricarbonyl Complexes

| Complex | Arene ¹H NMR (δ, ppm) | CO IR Bands (cm⁻¹) |

| (η⁶-Benzene)Cr(CO)₃ | ~5.3 | ~1970, 1890 |

| (η⁶-Toluene)Cr(CO)₃ | ~5.2-5.5 (ring), ~2.1 (Me) | Not readily available |

| (η⁶-Mesitylene)Cr(CO)₃ | ~5.1 (ring), ~2.0 (Me) | Not readily available |

The primary methods for characterization in the early studies were infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

-

Infrared Spectroscopy: The most prominent feature in the IR spectrum of an arene chromium tricarbonyl complex is the presence of strong absorption bands in the carbonyl stretching region (approximately 1850-2000 cm⁻¹). For the parent benzene complex, two strong bands are typically observed, corresponding to the symmetric and asymmetric stretching modes of the three CO ligands.

-

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy provided crucial evidence for the coordination of the chromium tricarbonyl unit to the arene ring. A significant upfield shift of the aromatic proton signals is observed compared to the free arene. This is a direct consequence of the electron-withdrawing nature of the Cr(CO)₃ group and the magnetic anisotropy of the metal center.

Conclusion and Future Outlook

The discovery of arene chromium tricarbonyl complexes by Fischer and Öfele, and the subsequent development of practical synthetic routes, opened a new chapter in organometallic chemistry and its application to organic synthesis. The ability of the chromium tricarbonyl moiety to activate aromatic rings towards nucleophilic attack and to control stereochemistry has been exploited in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[7] The foundational work detailed in this guide continues to underpin research in this vibrant field, with ongoing efforts focused on developing new catalytic applications and more sustainable synthetic methods.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Molecular Orbital Diagram of Anisole Chromium Tricarbonyl

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed exploration of the synthesis, electronic structure, and spectroscopic properties of anisole chromium tricarbonyl, a key intermediate in organometallic chemistry and organic synthesis. Through a comprehensive review of experimental and computational data, this guide offers insights into the bonding and reactivity of this significant compound.

Introduction

This compound, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic complex that has garnered significant attention due to the profound influence of the chromium tricarbonyl moiety on the chemical reactivity of the anisole ring. The coordination of the electron-withdrawing Cr(CO)₃ group dramatically alters the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack and enabling a range of synthetic transformations not achievable with uncomplexed anisole.[1] Understanding the molecular orbital (MO) interactions between the anisole ligand and the chromium tricarbonyl fragment is fundamental to comprehending its structure, spectroscopy, and reactivity.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the direct reaction of anisole with chromium hexacarbonyl, Cr(CO)₆.[1] This reaction is typically carried out by refluxing the reactants in a high-boiling inert solvent.

Experimental Protocol: Direct Complexation

Materials:

-

Anisole

-

Chromium hexacarbonyl (Cr(CO)₆)

-

High-boiling inert solvent (e.g., di-n-butyl ether/THF mixture)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard reflux apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane/ethyl acetate)

Procedure:

-

A solution of anisole (1 molar equivalent) and chromium hexacarbonyl (1 molar equivalent) is prepared in a 9:1 mixture of di-n-butyl ether and tetrahydrofuran (THF).

-

The reaction mixture is heated to 140 °C under an inert atmosphere of argon or nitrogen, with exclusion of light.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting anisole is observed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

-

Fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a crystalline solid.

An alternative synthetic route involves ligand exchange reactions, where anisole displaces a more labile ligand from a pre-formed chromium tricarbonyl complex, such as (η⁶-naphthalene)Cr(CO)₃, (NH₃)₃Cr(CO)₃, or (CH₃CN)₃Cr(CO)₃.[1]

Molecular Orbital Analysis

The bonding in this compound can be understood by considering the interaction between the fragment molecular orbitals of anisole and the Cr(CO)₃ moiety. The primary interactions involve the π orbitals of the anisole ring and the frontier orbitals of the C₃ᵥ symmetric Cr(CO)₃ fragment.

The frontier orbitals of the Cr(CO)₃ fragment consist of a set of three occupied d-orbitals (dxy, dx²-y², dz²) and three unoccupied orbitals which are predominantly metal-based with contributions from the CO π* orbitals. The π system of anisole comprises three bonding (π₁, π₂, π₃) and three antibonding (π₄, π₅, π₆*) molecular orbitals.

The key bonding interactions are:

-

Donation (σ-type): Donation of electron density from the filled π orbitals of anisole (primarily the highest occupied molecular orbital, HOMO) to the unoccupied orbitals of the Cr(CO)₃ fragment.

-

Back-donation (π-type): Back-donation of electron density from the filled d-orbitals of the chromium center to the unoccupied π* orbitals of the anisole ring. This back-donation is a crucial aspect of the bonding, leading to a net electron-withdrawing effect of the Cr(CO)₃ group.[1]

Computational studies on the parent (η⁶-benzene)Cr(CO)₃ complex, which serves as a good model, indicate that the staggered conformation, where the carbonyl groups are situated between the carbons of the benzene ring, is the more stable arrangement.[2] This orientation influences the electronic structure and leads to a distortion of the benzene ring with alternating long and short carbon-carbon bonds.[2][3]

Caption: Qualitative MO diagram of this compound.

Quantitative Data

The coordination of the chromium tricarbonyl fragment to the anisole ring leads to distinct changes in its structural and spectroscopic properties.

Spectroscopic Data

| Spectroscopic Data | This compound | Free Anisole |

| ¹H NMR (δ, ppm) | Aromatic Protons: Upfield shift compared to free anisole. | Aromatic Protons: ~6.8-7.3 ppm |

| Methoxy Protons: ~3.5 ppm | Methoxy Protons: ~3.8 ppm | |

| ¹³C NMR (δ, ppm) | Aromatic Carbons: ~90-110 ppm | Aromatic Carbons: ~114-160 ppm |

| Methoxy Carbon: ~55 ppm | Methoxy Carbon: ~55 ppm | |

| Carbonyl Carbons: ~230 ppm | - | |

| IR (ν(CO), cm⁻¹) | ~1970, ~1890 cm⁻¹ | - |

Note: Exact NMR chemical shifts can vary depending on the solvent used.

The upfield shift of the aromatic proton signals in the ¹H NMR spectrum is a characteristic feature of arene chromium tricarbonyl complexes and is attributed to the magnetic anisotropy of the metal center.[1] The infrared spectrum displays two strong absorption bands in the carbonyl stretching region, which are sensitive to the electronic environment of the metal center.

Structural Data (from computational studies on (η⁶-benzene)Cr(CO)₃)

| Parameter | Value |

| Cr-C (arene) distance | ~2.22 Å |

| Cr-C (carbonyl) distance | ~1.84 Å |

| C-O (carbonyl) distance | ~1.16 Å |

| C-C (arene) bond lengths | Alternating short and long bonds |

Note: These values are for the parent benzene complex and are expected to be similar for the anisole derivative.

Experimental Workflow and Characterization

The synthesis and characterization of this compound follow a systematic workflow to ensure the purity and structural integrity of the final product.

Caption: Experimental workflow for this compound.

Conclusion

The electronic structure of this compound is a result of a synergistic interplay between ligand-to-metal donation and metal-to-ligand back-donation. This bonding model successfully explains the observed structural and spectroscopic properties, as well as the unique reactivity of the complexed arene. A thorough understanding of its molecular orbital diagram is paramount for the rational design of synthetic strategies and the development of novel molecular architectures for applications in materials science and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Anisole Chromium Tricarbonyl

Authored for Researchers, Scientists, and Drug Development Professionals

Anisole chromium tricarbonyl, with the chemical formula (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic compound that has garnered significant interest in the field of organic synthesis. Its unique electronic properties, arising from the coordination of a chromium tricarbonyl moiety to an anisole ring, render it a versatile reagent for a variety of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthesis and analytical workflow.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid at room temperature.[3] The coordination of the chromium tricarbonyl group to the anisole ring significantly alters the electronic and physical properties of the aromatic ligand.[1] This modification is the basis for its utility in activating the anisole ring for reactions that are otherwise difficult to achieve.[1][2]

Data Presentation: A Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₀H₈CrO₄[4][5][6] |

| Molecular Weight | 244.16 g/mol [1][5][6][7] |

| Appearance | Yellow crystalline solid[3] |

| Melting Point | 84-85 °C[4][8][9][10][11] |

| Boiling Point | Not applicable (decomposes) |

| Solubility | Soluble in THF, ether, and benzene[3][12] |

| CAS Number | 12116-44-8[1][4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The coordination of the Cr(CO)₃ group induces significant shifts in the NMR and IR spectra compared to free anisole.

-

¹H NMR Spectroscopy: The protons on the aromatic ring experience an upfield shift upon complexation with the chromium tricarbonyl group.[1] This is due to the electron-withdrawing nature of the Cr(CO)₃ moiety and the magnetic anisotropy of the metal center.[1] The ortho protons typically appear around δ 5.1-5.3 ppm, the meta protons around δ 5.5-5.6 ppm, and the para proton around δ 5.0-5.1 ppm.[1] For comparison, the aromatic protons of free anisole appear between δ 6.8 and 7.3 ppm.[13]

-

¹³C NMR Spectroscopy: Similar to the proton signals, the aromatic carbons of anisole also exhibit an upfield shift upon complexation, typically appearing in the range of 90-110 ppm.[1] The carbonyl carbons of the Cr(CO)₃ group are observed significantly downfield, generally in the 200-240 ppm region.[1]

-

IR Spectroscopy: The infrared spectrum of this compound is characterized by strong absorption bands in the carbonyl stretching region (ν(CO)).[1] These bands are typically observed at lower wavenumbers compared to those in less electron-donating arene complexes, which is a result of increased back-donation from the electron-rich chromium center to the π* orbitals of the carbonyl ligands.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers in the field.

The synthesis of this compound is typically achieved by the direct reaction of anisole with chromium hexacarbonyl.[14] A common procedure involves heating the reactants in a high-boiling inert solvent.[1]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine chromium hexacarbonyl (1 equivalent) and anisole (1 equivalent).[14]

-

Add a solvent mixture of di-n-butyl ether and THF (9:1 ratio).[14] The addition of THF helps to prevent the sublimation of chromium hexacarbonyl.[14]

-

Heat the reaction mixture to 140 °C under an inert atmosphere (e.g., argon) and protect it from light.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[14]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[14]

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[12][14]

-

Recrystallize the purified product from an ether/petroleum ether mixture to obtain yellow crystals of this compound.[12]

Caption: Synthetic workflow for this compound.

The melting point of a crystalline solid is a key indicator of its purity.[15][16]

Procedure:

-

Finely powder a small sample of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm.[17]

-

Place the capillary tube in a melting point apparatus.[16]

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (84-85 °C).[16]

-

Then, decrease the heating rate to approximately 1-2 °C per minute.[16][18]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.[16] For a pure sample, this range should be narrow.[15][16]

IR spectroscopy is used to identify the functional groups present in a molecule, particularly the carbonyl ligands in this complex.[19][20]

Procedure for Solid Sample (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent such as methylene chloride or acetone.[21]

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[21]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[21]

-

Place the salt plate in the sample holder of the IR spectrometer.[21]

-

Acquire the IR spectrum. The characteristic strong absorptions for the carbonyl groups should be observed.

NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule.[1][19][20]

Procedure:

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.[9][22]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship of reactivity changes upon complexation and a general workflow for the characterization of organometallic compounds.

Caption: Effect of Cr(CO)₃ complexation on anisole reactivity.

Caption: General workflow for organometallic compound characterization.

References

- 1. This compound | 12116-44-8 | Benchchem [benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 4. Cas 12116-44-8,(ANISOLE)TRICARBONYLCHROMIUM, 99 | lookchem [lookchem.com]

- 5. This compound | C10H8CrO4 | CID 518527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (η(6)-Methoxybenzene) chromium tricarbonyl [webbook.nist.gov]

- 7. (η(6)-Methoxybenzene) chromium tricarbonyl [webbook.nist.gov]

- 8. (ANISOLE)TRICARBONYLCHROMIUM, 99 | 12116-44-8 [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 12116-44-8 CAS MSDS ((ANISOLE)TRICARBONYLCHROMIUM, 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Anisole; carbon monoxide; chromium|lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

- 14. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Organometallic Chemistry | Bruker [bruker.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to (η⁶-Anisole)tricarbonylchromium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (η⁶-Anisole)tricarbonylchromium, a versatile organometallic complex with significant applications in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its role in the stereoselective construction of complex molecules.

Core Properties and Safety Data

(η⁶-Anisole)tricarbonylchromium, with the CAS Number 12116-44-8 , is an air-stable, yellow-to-orange crystalline solid.[1][2] The coordination of the electron-withdrawing tricarbonylchromium moiety to the anisole ring fundamentally alters the electronic properties of the aromatic system, making it a powerful tool in synthetic chemistry.[3][4] This activation renders the arene ring susceptible to nucleophilic attack, a reaction not feasible with uncomplexed anisole.[3]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 12116-44-8 | [3][5][6][7][8] |

| Molecular Formula | C₁₀H₈CrO₄ | [3][5][7][8] |

| Molecular Weight | 244.16 g/mol | [3][5][6][7][8] |

| Melting Point | 84-85 °C | [5][6] |

| Appearance | Yellow to orange solid | [2] |

| IR Spectroscopy (ν_CO) | ~2000-1800 cm⁻¹ (strong absorption) | [3] |

| ¹³C NMR (Arene Carbons) | 90 - 110 ppm | [3] |

| ¹³C NMR (Methoxy Carbon) | 55 - 60 ppm | [3] |

Table 2: Safety and Hazard Information

| Identifier | Information | Reference(s) |

| Hazard Code | Xn (Harmful) | [8] |

| Hazard Statements | Harmful by inhalation, in contact with skin, and if swallowed. | |

| Safety Statements | Wear suitable protective clothing. | [8] |

Synthesis and Experimental Protocols

The most common route for synthesizing (η⁶-anisole)tricarbonylchromium is through the direct complexation of anisole with chromium hexacarbonyl, a method often referred to as the Mahaffy–Pauson method.[3][9] This process involves the thermal displacement of three carbon monoxide ligands from the chromium center by the π-system of the anisole ring.

This protocol is based on the general procedure for forming arene-chromium complexes by heating the arene with hexacarbonylchromium in a high-boiling inert solvent mixture.[2][9]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine anisole (1.0 molar equivalent) and chromium hexacarbonyl (Cr(CO)₆, 1.0 molar equivalent).

-

Solvent Addition: Add a solvent mixture of di-n-butyl ether and tetrahydrofuran (THF) in a 9:1 ratio. The THF helps to prevent the sublimation of Cr(CO)₆.[9]

-

Reaction Conditions: Heat the mixture to 140 °C under an inert atmosphere (e.g., Argon) and with the exclusion of light (e.g., by wrapping the flask in aluminum foil).[9] The reaction should proceed with stirring until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

The resulting residue is then purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.[9]

-

The fractions containing the yellow product are collected and the solvent is evaporated to yield crystalline (η⁶-anisole)tricarbonylchromium.

-

Caption: Experimental workflow for the synthesis of (η⁶-Anisole)tricarbonylchromium.

Reactivity and Applications in Synthesis

The primary synthetic utility of (η⁶-anisole)tricarbonylchromium stems from the potent electron-withdrawing nature of the Cr(CO)₃ group.[4] This electronic activation facilitates a range of transformations that are difficult or impossible with anisole itself.

Key Reaction Classes:

-

Nucleophilic Aromatic Substitution (SₙAr): The complexed ring is highly activated towards the addition of nucleophiles. This allows for the substitution of groups on the aromatic ring, such as methoxy groups, under relatively mild conditions.[4]

-

Dearomatization: Nucleophilic addition to the arene ring can lead to the formation of stable η⁵-cyclohexadienyl complexes. These intermediates can be trapped with electrophiles to generate highly functionalized trans-disubstituted cyclohexadienes.[3][6]

-

Benzylic Functionalization: The Cr(CO)₃ moiety acidifies the protons at the benzylic position of any side chains, facilitating deprotonation and subsequent reaction with electrophiles.[3]

-

Stereocontrol: The bulky Cr(CO)₃ fragment effectively blocks one face of the anisole ring, enabling a high degree of stereocontrol in reactions.[4] This property is invaluable in asymmetric synthesis.

This protocol describes a general procedure for the addition of a carbon nucleophile to the complexed arene ring, followed by quenching to yield a substituted arene, a process that highlights the reversal of normal aromatic reactivity.

-

Reaction Setup: Dissolve (η⁶-anisole)tricarbonylchromium (1.0 molar equivalent) in a dry, aprotic solvent such as THF under an inert atmosphere.

-

Nucleophile Addition: Cool the solution to a low temperature (e.g., -78 °C). Add a solution of a carbanion nucleophile (e.g., an organolithium reagent like n-BuLi or 2-lithio-1,3-dithiane, >1.0 molar equivalent) dropwise.[4] The reaction mixture is stirred for several hours at this temperature. The addition occurs regioselectively, typically at the meta position relative to the methoxy group.[4]

-

Oxidative Quench: The intermediate anionic η⁵-cyclohexadienyl complex is not isolated. The reaction is quenched by the addition of an oxidizing agent, such as iodine (I₂).[4] The iodine oxidatively removes the chromium moiety and restores aromaticity.

-

Workup and Purification: The reaction is warmed to room temperature and subjected to an aqueous workup to remove inorganic salts. The organic layer is separated, dried, and concentrated. The resulting product, a substituted anisole derivative, is purified by column chromatography.

References

- 1. (ANISOLE)TRICARBONYLCHROMIUM, 99 | 12116-44-8 [chemicalbook.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Anisole chromium tricarbonyl | 12116-44-8 | Benchchem [benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Cas 12116-44-8,(ANISOLE)TRICARBONYLCHROMIUM, 99 | lookchem [lookchem.com]

- 9. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Historical Development of Arene Chromium Tricarbonyl Chemistry

Abstract

The discovery and development of arene chromium tricarbonyl chemistry represent a significant milestone in the field of organometallic chemistry. The coordination of a chromium tricarbonyl moiety to an aromatic ring profoundly alters the arene's electronic properties and reactivity, transforming it from a nucleophilic to an electrophilic species. This guide provides a comprehensive overview of the historical progression of this chemistry, from the seminal discoveries of sandwich compounds to the development of sophisticated synthetic methodologies and applications in stereoselective synthesis. It details key experimental protocols, presents quantitative data for major reactions, and illustrates the logical evolution of the field through structured diagrams.

Introduction: The Dawn of a New Reactivity

Arenes are fundamental building blocks in organic chemistry, typically characterized by their aromatic stability and propensity to undergo electrophilic substitution. The advent of arene chromium tricarbonyl chemistry in the mid-20th century revolutionized this paradigm. The complexation of an arene to a chromium tricarbonyl [Cr(CO)₃] fragment withdraws electron density from the ring, leading to several critical changes in reactivity:

-

Increased Electrophilicity: The arene ring becomes susceptible to attack by nucleophiles.[1][2][3]

-

Enhanced Acidity: The acidity of aromatic C-H protons and benzylic protons is significantly increased.[1][4]

-

Stereochemical Control: The bulky Cr(CO)₃ group effectively blocks one face of the arene, enabling highly diastereoselective reactions.[3][5]

-

Planar Chirality: Complexation of unsymmetrically substituted arenes induces planar chirality, which has been exploited in asymmetric synthesis.[2][3][5]

These unique properties have established (arene)Cr(CO)₃ complexes as versatile and powerful intermediates in organic synthesis.

Historical Milestones: From Sandwich Complexes to Piano Stools

The journey into arene chromium tricarbonyl chemistry began with the exploration of a related class of compounds: bis(arene)chromium sandwich complexes.

The Precursor: Bis(benzene)chromium

The story begins with Ernst Otto Fischer, who, inspired by the sandwich structure of ferrocene, postulated the existence of a similar complex with benzene. In 1954, his Ph.D. student, Walter Hafner, successfully synthesized bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, using what is now known as the Fischer-Hafner synthesis or "reductive Friedel-Crafts reaction".[6][7][8][9] This landmark synthesis involved the reduction of CrCl₃ with aluminum powder in the presence of benzene and aluminum trichloride as a catalyst.[6][7] This work not only confirmed Fischer's hypothesis but also provided clarity on earlier, misunderstood work by Franz Hein from the 1920s, posthumously recognizing his synthesis of the first sandwich complexes.[8]

The Birth of Arene Chromium Tricarbonyls

Building on this foundation, the first arene chromium tricarbonyl complex was reported in 1957 by Fischer and Öfele .[1][2][4][10] They prepared (benzene)chromium tricarbonyl, (η⁶-C₆H₆)Cr(CO)₃, through the carbonylation of bis(benzene)chromium.[1]

Caption: Key chronological discoveries in early arene chromium chemistry.

Shortly thereafter, a more direct and widely adopted synthesis was developed independently by B. Nicholls and M. C. Whiting in 1959.[11][12] Their method involved the direct thermal reaction of chromium hexacarbonyl, Cr(CO)₆, with an arene, typically by refluxing in a high-boiling inert solvent.[11] This approach, which leverages the displacement of CO ligands, became the cornerstone for accessing a vast library of (arene)Cr(CO)₃ complexes.

Evolution of Synthetic Methodologies

The direct reaction of Cr(CO)₆ with arenes remains the most prevalent synthetic route.[7] Over the decades, significant optimizations have been made to improve yields, expand substrate scope, and enhance practicality.

Caption: Primary synthetic routes to (arene)Cr(CO)₃ complexes.

Key synthetic approaches are summarized below.

| Method | Typical Reactants | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Direct Thermal | Arene, Cr(CO)₆ | di-n-butyl ether / THF (9:1) | 140-160 | 19-96 | [2][4][10] |

| Ligand Exchange | Arene, (Naphthalene)Cr(CO)₃ | THF or Ether | 25-50 | Moderate-High | [2][11] |

| Ligand Exchange | Arene, (MeCN)₃Cr(CO)₃ | THF or Ether | 25-50 | Moderate-High | [2] |

| Fischer-Hafner | CrCl₃, Al, Arene, AlCl₃ | Benzene (or other arene) | Reflux | Moderate | [6][7] |

Recent advancements have focused on optimizing the direct thermal method by reducing the need for a large excess of the arene, which simplifies purification and improves atom economy, a crucial consideration for expensive or solid arenes.[4][10][13]

Reactivity: The Heart of the Chemistry

The synthetic utility of (arene)Cr(CO)₃ complexes stems from the profound activation of the arene ring by the metal fragment. The Cr(CO)₃ group acts as a powerful electron-withdrawing group, comparable to a nitro group, making the complexed ring susceptible to nucleophilic attack and enhancing the acidity of its protons.[3][5]

Caption: Major reaction pathways enabled by Cr(CO)₃ complexation.

Nucleophilic Aromatic Addition and Substitution